3-Phenylpropylammonium bromide
Description
Properties
IUPAC Name |
3-phenylpropylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWFTSJWORAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[NH3+].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation of 3-phenylpropylamine with methyl bromide or ethyl chloride in diethyl ether is a widely cited method. This single-step quaternization reaction proceeds via nucleophilic substitution, where the primary amine reacts with the alkyl halide to form the ammonium salt. Key parameters include:
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Solvent : Diethyl ether facilitates rapid reaction kinetics due to its polarity and low boiling point.
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Alkylating Agents : Methyl bromide (CH₃Br) is preferred for its reactivity, though ethyl chloride (C₂H₅Cl) offers a safer alternative with comparable yields.
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Stoichiometry : A 1:1 molar ratio of amine to alkyl halide ensures complete conversion, though excess alkylating agent (1.1 equivalents) is often used to drive the reaction.
Isolation and Purification
The crude product precipitates as a white solid upon cooling. Purification involves recrystallization from ethanol or methanol, yielding this compound with >90% purity. Analytical data from PubChem confirm the molecular structure (C₉H₁₄BrN, MW: 216.12 g/mol) and spectral properties, including a characteristic [¹H NMR] peak at δ 1.85 ppm for the propyl chain.
Gabriel Synthesis Followed by Protonation
Stepwise Synthesis of 3-Phenylpropylamine
The Gabriel method, detailed in patent CN110283082A, involves three stages:
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Chlorination : 3-Phenylpropanol reacts with thionyl chloride (SOCl₂) to form 1-chloro-3-phenylpropane.
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Phthalimide Substitution : The chloride intermediate reacts with phthalimide potassium salt in DMF, yielding 2-(3-phenylpropyl)isoindoline-1,3-dione.
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Hydrazinolysis : Treatment with hydrazine hydrate liberates the primary amine, 3-phenylpropylamine, which is isolated via alkalization and recrystallization (95% yield).
Protonation to this compound
The free amine is dissolved in methanol and treated with hydrobromic acid (HBr) at 50°C. The resulting ammonium salt precipitates upon cooling and is purified to >98% purity. This method avoids hazardous alkyl halides, making it environmentally favorable.
Comparative Analysis of Preparation Methods
The alkylation route offers simplicity and high yields but requires handling toxic reagents. In contrast, the Gabriel method prioritizes safety and purity at the cost of additional steps.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phenylpropylammonium moiety can undergo oxidation or reduction under specific conditions, altering the chemical structure and properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylpropylammonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 3-Phenylpropylammonium bromide serves as a reagent and a precursor for various chemical compounds. Its utility in synthesizing more complex organic structures makes it a valuable tool in chemical research and development.
Material Science
Recent studies have highlighted the role of this compound in enhancing the performance of inverted perovskite solar cells. The compound facilitates bulk doping and surface treatment of mixed-halide perovskites, leading to improved efficiency and stability of these solar cells . This application is crucial for advancing renewable energy technologies.
Biological Studies
Research indicates that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Its structural properties allow it to interact with enzymes and receptors, which could lead to various biological effects. Ongoing studies are exploring its potential therapeutic applications .
Pharmaceutical Applications
The compound has been investigated for its antiarrhythmic properties. Quaternary ammonium salts, including those derived from phenylpropylamines, have shown promise in prolonging cardiac action potential duration, making them potential candidates for treating arrhythmias . This aspect emphasizes the importance of this compound in cardiovascular medicine.
Case Study 1: Perovskite Solar Cells
A recent study demonstrated that the incorporation of phenylpropylammonium bromide into perovskite layers significantly enhances their stability and efficiency. The synergistic effects observed from bulk doping and surface treatment resulted in a notable increase in power conversion efficiency (PCE) compared to traditional methods .
In biological research, this compound was evaluated for its interaction with specific biomolecular targets. The results suggested that this compound could modulate enzyme activity, indicating potential applications in drug development .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Useful precursor for complex organic compounds |
| Material Science | Enhances performance of solar cells | Improved efficiency and stability in perovskites |
| Biological Studies | Interaction with biomolecules | Potential therapeutic applications |
| Pharmaceutical Applications | Antiarrhythmic properties | Prolongs cardiac action potential duration |
Mechanism of Action
The mechanism of action of 3-Phenylpropylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quaternary Ammonium Bromides
Ipratropium Bromide
- Structure: A bicyclic quaternary ammonium salt with a 3-hydroxy-2-phenylpropanoate ester group.
- Applications : Used as a bronchodilator in respiratory diseases (e.g., COPD) due to its anticholinergic activity .
- Key Differences : Unlike 3-phenylpropylammonium bromide, ipratropium’s rigid bicyclic structure enhances receptor specificity, reducing systemic toxicity.
Ambutonium Bromide
- Structure : Contains a carbamoyl-diphenylpropyl chain and diisopropylmethyl groups.
- Applications : Anticholinergic agent used for gastrointestinal spasms .
- Reactivity : Hydrolyzes more readily than this compound due to the carbamoyl group.
Table 1: Structural and Functional Comparison of Quaternary Ammonium Bromides
Phosphonium Bromides
(3-Phenylpropyl)triphenylphosphonium Bromide
- Structure : Phosphorus center bonded to a phenylpropyl chain and three phenyl groups.
- Applications : Used as a phase-transfer catalyst and in Wittig reactions. Higher thermal stability than ammonium analogs .
- Reactivity : The phosphonium ion’s larger size and polarizability enhance its utility in stabilizing carbanions.
(3-Aminopropyl)triphenylphosphonium Bromide
- Structure: Similar to the above but with an aminopropyl chain.
- Applications : Mitochondria-targeting agent in drug delivery due to its lipophilic cation properties .
- Key Difference: The amino group enables conjugation with biomolecules, unlike this compound .
Table 2: Comparison of Phosphonium and Ammonium Bromides
Sepantronium Bromide (YM-155)
- Structure: Quinolone-derived survivin inhibitor with a bromide counterion.
- Applications : Anticancer agent targeting survivin expression (IC₅₀ = 0.54 nM in PC-3 cells) .
- Mechanism : Unlike this compound, Sepantronium disrupts protein interactions, inducing apoptosis.
Methyl Bromide
- Structure : Simple halogenated alkane (CH₃Br).
- Applications: Pesticide and fumigant (now restricted due to ozone depletion).
- Toxicity : Highly neurotoxic; causes respiratory failure and permanent neurological damage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Phenylpropylammonium bromide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via quaternization of tertiary amines with alkyl bromides. For example, tertiary amines like 3-phenylpropylamine react with bromomethyl derivatives (e.g., 9-bromomethylacridine) under controlled conditions. Optimization involves adjusting molar ratios (e.g., 1:1 amine-to-alkylating agent), inert atmosphere (N₂/Ar), and polar aprotic solvents (e.g., methanol or THF) at 40–60°C for 12–24 hours. Reaction progress can be monitored via TLC or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm structure by identifying peaks for the phenyl group (δ 7.2–7.4 ppm for aromatic protons) and propylammonium chain (δ 1.6–3.2 ppm).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M-Br]⁺ ion).
- FT-IR : Detect C-N stretching vibrations (~1200–1250 cm⁻¹) and ammonium bands (~3000–3300 cm⁻¹).
Q. What factors influence the stability of this compound in solution?
- Methodological Answer : Stability is compromised by UV light, oxygen, and protic solvents. Store in amber vials under inert gas (e.g., Ar) at –20°C. Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis. Periodic NMR analysis is recommended to detect degradation products like 1,1,1-dimethyl-3-phenylpropylamine hydrobromide .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying the photolysis of this compound?
- Methodological Answer : Photolysis proceeds via homolytic C-N bond cleavage, generating radical intermediates. Primary products include 9-methylacridine and substituted amines (e.g., 1,1,1-dimethyl-3-phenylpropylamine hydrobromide). Oxygen inhibits the reaction by quenching radicals, while solvents with high hydrogen-bonding capacity (e.g., methanol) reduce reaction rates. Experimental validation involves UV irradiation (λ = 254–365 nm) under deoxygenated conditions, monitored by HPLC or GC-MS .
Q. How can researchers resolve contradictions in reported photodegradation rates across studies?
- Methodological Answer : Discrepancies often arise from variations in light intensity, oxygen levels, or solvent purity. Standardize protocols by:
- Using calibrated UV lamps with consistent power output.
- Deoxygenating solutions via freeze-pump-thaw cycles.
- Employing high-purity solvents (HPLC grade). Statistical tools like ANOVA can identify significant variables .
Q. What advanced analytical methods are recommended for identifying photodegradation products?
- Methodological Answer :
- HPLC-MS/MS : Quantify trace products (e.g., 1,2-bis(9-acridinyl)ethane) with high sensitivity.
- EPR Spectroscopy : Detect transient radical intermediates (e.g., methyl or phenyl radicals).
- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts.
Q. How can energy transfer agents modulate the photophysical properties of this compound?
- Methodological Answer : Introduce triplet sensitizers (e.g., benzophenone) or quenchers (e.g., β-carotene) to study energy transfer pathways. Monitor changes in photolysis rates via time-resolved spectroscopy. For example, benzophenone increases radical yields by promoting intersystem crossing, while β-carotene scavenges excited states .
Data Contradiction Analysis
Q. How should conflicting data on solvent effects in photolysis be interpreted?
- Methodological Answer : Conflicting results may stem from solvent polarity or hydrogen-bonding capacity. For example, methanol slows photolysis compared to THF due to solvent cage effects. Use Kamlet-Taft parameters to correlate solvent properties with reaction rates. Molecular dynamics simulations can further model solvent-cage interactions .
Q. What experimental designs are recommended to validate photodegradation mechanisms?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to track hydrogen abstraction pathways.
- Radical Traps : Add TEMPO to quench radicals and identify intermediate species via NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to probe proton-coupled electron transfer steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
